molecular formula C7H14N2O B1490706 2-Oxa-6,9-diazaspiro[4.5]decane CAS No. 923277-58-1

2-Oxa-6,9-diazaspiro[4.5]decane

Cat. No. B1490706
CAS RN: 923277-58-1
M. Wt: 142.2 g/mol
InChI Key: INFAWVFQIANKJM-UHFFFAOYSA-N
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Description

2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione is a compound with the CAS Number: 2097936-27-9 . It has a molecular weight of 170.17 . The IUPAC name for this compound is this compound-7,10-dione .


Synthesis Analysis

There are several methods for the synthesis of this compound. One method involves the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol . This leads to the closure of the pyrrolidine ring into heterocycles .


Molecular Structure Analysis

The InChI code for this compound-7,10-dione is 1S/C7H10N2O3/c10-5-3-8-6(11)7(9-5)1-2-12-4-7/h1-4H2,(H,8,11)(H,9,10) .


Physical And Chemical Properties Analysis

This compound-7,10-dione is a solid compound .

Scientific Research Applications

Synthetic Approaches to Spiroaminals

Spiroaminals like 2-Oxa-6,9-diazaspiro[4.5]decane are notable for their presence in natural and synthetic products with significant biological activities. Their unique structures make them challenging but intriguing targets for chemical synthesis. Various strategies for synthesizing these compounds have been explored, highlighting their potential applications in scientific research (Sinibaldi & Canet, 2008).

Molecular Configuration Analysis

In-depth studies on the relative configuration of diazaspiro[4.5]decanes have been conducted using advanced techniques like NMR. These studies provide valuable insights into the stereochemistry of such compounds, contributing to a deeper understanding of their structural properties (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Supramolecular Arrangements

Research has also delved into the preparation and molecular structure analysis of cyclohexane-5-spirohydantoin derivatives. This includes a focus on the relationship between molecular and crystal structure, shedding light on the role of substituents and the formation of supramolecular arrangements (Graus et al., 2010).

Synthesis and Reactivity Studies

The synthetic approaches and reactivity of various this compound derivatives have been a subject of study, aiming to understand their potential in forming structurally unique compounds and their applications in different fields of chemistry (Shapiro, Tansy, & Elkin, 1968).

Future Directions

The future directions for 2-Oxa-6,9-diazaspiro[4.5]decane could involve further exploration of its biological activity and potential applications in the treatment of various diseases. Its use as a scaffold in the search for modern drugs is also a promising area of research .

Mechanism of Action

Target of Action

The primary targets of 2-Oxa-6,9-diazaspiro[4This compound is a relatively new chemical entity and its specific molecular targets are still under investigation .

Mode of Action

The mode of action of 2-Oxa-6,9-diazaspiro[4As a new compound, its interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

The biochemical pathways affected by 2-Oxa-6,9-diazaspiro[4It has been suggested that this compound may be involved in the production of biologically active compounds .

Result of Action

The molecular and cellular effects of 2-Oxa-6,9-diazaspiro[4As a new compound, its effects are still being studied .

Biochemical Analysis

Biochemical Properties

2-Oxa-6,9-diazaspiro[4.5]decane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The compound’s interactions with proteins can lead to changes in protein conformation and function, influencing cellular processes . Additionally, this compound may bind to specific receptors, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For instance, the compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . The compound may act as an enzyme inhibitor, preventing the enzyme from catalyzing its substrate, or as an activator, enhancing the enzyme’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound’s stability in different conditions, such as temperature and pH, can affect its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and metabolism . Additionally, the degradation products of the compound may have distinct biochemical properties, further influencing its overall impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites by modulating the activity of key enzymes in these pathways . For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism, thereby affecting the overall metabolic balance within cells . Additionally, this compound can interact with cofactors, such as NADH or ATP, influencing their availability and utilization in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . The compound may be targeted to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can be mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

2-oxa-6,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-4-10-6-7(1)5-8-2-3-9-7/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFAWVFQIANKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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